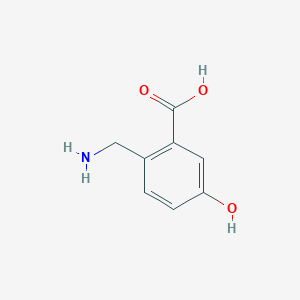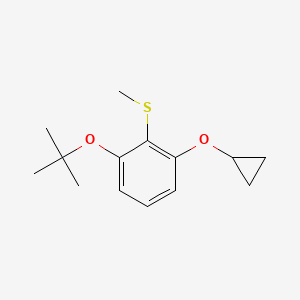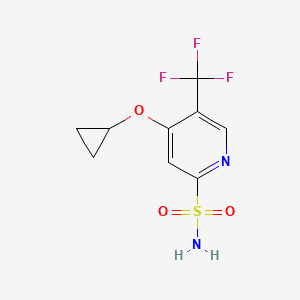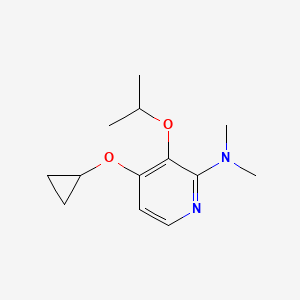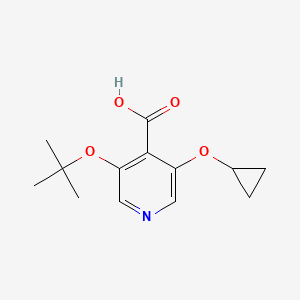
3-Tert-butoxy-5-cyclopropoxyisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butoxy-5-cyclopropoxyisonicotinic acid is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . This compound is known for its unique structure, which includes tert-butoxy and cyclopropoxy groups attached to an isonicotinic acid core. It is primarily used in various chemical research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxy-5-cyclopropoxyisonicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of isonicotinic acid with tert-butoxy and cyclopropoxy groups. The reaction conditions often include the use of protecting agents, solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tert-butoxy-5-cyclopropoxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Tert-butoxy-5-cyclopropoxyisonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 3-Tert-butoxyisonicotinic acid
- 5-Cyclopropoxyisonicotinic acid
- 3-Tert-butoxy-5-methoxyisonicotinic acid
Comparison: Compared to similar compounds, 3-Tert-butoxy-5-cyclopropoxyisonicotinic acid is unique due to the presence of both tert-butoxy and cyclopropoxy groups. This dual substitution imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-10-7-14-6-9(11(10)12(15)16)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
FUIUSXNGTFYTOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



